[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of both chlorinated aromatic rings and carbamoyl functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methoxyaniline to form 5-chloro-2-methoxyaniline. This intermediate is then reacted with chloroformate to introduce the carbamoyl group, forming [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl chloride. Finally, this intermediate undergoes a nucleophilic substitution reaction with 2-chloropyridine-3-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of [(5-Chloro-2-hydroxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate.
Reduction: Formation of [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-aminopyridine-3-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other similar compounds such as:
[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and binding properties.
[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 2-fluoropyridine-3-carboxylate: The presence of fluorine can significantly alter the compound’s electronic properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-22-12-5-4-9(16)7-11(12)19-13(20)8-23-15(21)10-3-2-6-18-14(10)17/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXOEUSMOIYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.